1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine
Description
1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine is a benzimidazole derivative characterized by a cyclopropyl substituent on the nitrogen atom of the benzimidazole core and a branched 2-methylpropan-1-amine side chain. This structure combines the aromaticity and planar geometry of the benzimidazole scaffold with the steric and electronic effects of the cyclopropyl group, making it distinct from simpler benzimidazole-based amines.
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-(1-cyclopropylbenzimidazol-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C14H19N3/c1-9(2)13(15)14-16-11-5-3-4-6-12(11)17(14)10-7-8-10/h3-6,9-10,13H,7-8,15H2,1-2H3 |
InChI Key |
FSKXDVFVGQWCSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1C3CC3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Methylpropan-1-amine Moiety: This step involves nucleophilic substitution reactions where the benzimidazole core is reacted with a suitable alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound, potentially altering the benzimidazole ring or the cyclopropyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine is not fully understood but is believed to involve interactions with specific molecular targets in biological systems. The benzimidazole core can interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Benzimidazole Derivatives
The following table summarizes key structural and functional differences between the target compound and related benzimidazole derivatives:
*Calculated based on molecular formula C₁₃H₁₇N₃.
Key Structural and Functional Differences
- Cyclopropyl vs. Hydrogen at N1 : The cyclopropyl group in the target compound introduces steric hindrance and rigidity compared to unsubstituted analogs like compound 10b. This may enhance metabolic stability or alter binding interactions in biological systems .
- Branching in the Side Chain : The 2-methylpropan-1-amine side chain (present in both the target compound and 10b) provides a chiral center. Enantiomers like (R)-10b have shown distinct biological activities, suggesting stereochemistry plays a critical role .
- Methylthio vs.
- Halogenation Effects : Bromo or chloro substituents (e.g., 6d) enhance molecular polarity and electronic effects, which can improve binding to targets like DNA or enzymes but may increase toxicity .
Comparison with Non-Benzimidazole Scaffolds
- Triazole Derivatives: Compounds like 1-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine (CAS 1247448-02-7) replace benzimidazole with a triazole ring.
Biological Activity
1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine is a novel compound that has garnered attention due to its unique structural features and potential biological activities. The presence of a cyclopropyl group and a benzo[d]imidazole moiety suggests diverse pharmacological properties, making this compound a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of carbon, hydrogen, and nitrogen atoms. The structure includes a secondary amine group, which is critical for its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Cyclopropyl Group | Contributes to the compound's unique reactivity |
| Benzo[d]imidazole Moiety | Associated with various pharmacological properties |
| Secondary Amine Group | Enhances potential interactions with biological targets |
Biological Activity Overview
Research into the biological activity of this compound suggests several potential applications, particularly in oncology and neuropharmacology. The benzo[d]imidazole framework is known for its diverse biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
A study focusing on benzo[d]imidazole derivatives indicated that compounds within this class can inhibit human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication and repair. This inhibition can lead to cell cycle arrest in cancer cells, specifically at the G2/M phase, suggesting potential applications in cancer therapy .
Case Study:
In a screening against 60 human cancer cell lines at the National Cancer Institute (NCI), certain derivatives showed significant growth inhibition, with IC50 values ranging from 0.16 to 3.6 μM. Notably, one derivative demonstrated comparable efficacy to established chemotherapeutics .
Neuropharmacological Effects
The structural similarity of this compound to other amine-containing compounds suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and exhibit antidepressant or anxiolytic properties.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Interaction studies may involve:
- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
- Cell Viability Assays: Determining the impact on cell survival in various cancer cell lines.
These studies are essential for elucidating the mechanism of action and therapeutic potential of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
